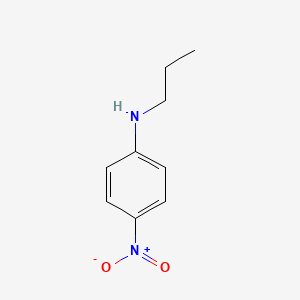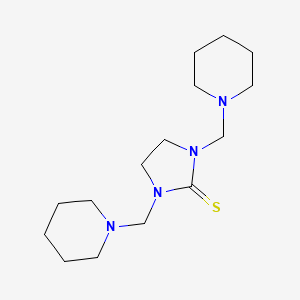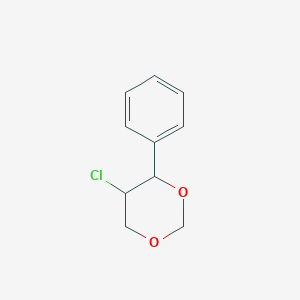
C17H18Br2N4O3S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H18Br2N4O3S2 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups within the molecule allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H18Br2N4O3S2 typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, nitration, and sulfonation reactions. For instance, the introduction of bromine atoms can be achieved through bromination reactions using bromine or bromine-containing reagents under controlled conditions. Similarly, nitration can be performed using nitric acid or other nitrating agents, while sulfonation involves the use of sulfuric acid or sulfonating agents.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial in scaling up the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
C17H18Br2N4O3S2: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atoms.
科学研究应用
C17H18Br2N4O3S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which C17H18Br2N4O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The presence of bromine, nitrogen, and sulfur atoms in the molecule allows it to form various types of interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological macromolecules.
相似化合物的比较
C17H18Br2N4O3S2: can be compared with other similar compounds that contain bromine, nitrogen, oxygen, and sulfur atoms. Some of these similar compounds include:
C16H17BrN4O3S: A compound with one less bromine atom.
C18H19Br2N3O3S2: A compound with an additional carbon and hydrogen atom.
C17H18Cl2N4O3S2: A compound where bromine atoms are replaced with chlorine atoms.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H18Br2N4O3S2 |
|---|---|
分子量 |
550.3 g/mol |
IUPAC 名称 |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18Br2N4O3S2/c18-13-1-4-15(5-2-13)28(25,26)23-9-7-22(8-10-23)12-17(24)21-20-11-14-3-6-16(19)27-14/h1-6,11H,7-10,12H2,(H,21,24)/b20-11+ |
InChI 键 |
LVNRUHHUZSYXMP-RGVLZGJSSA-N |
手性 SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)
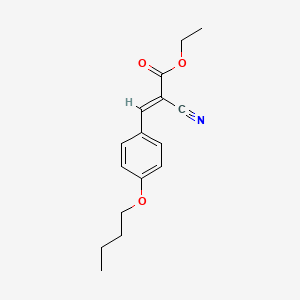
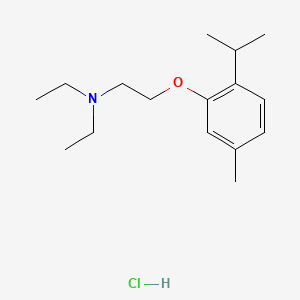

![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
